molecular formula C17H17ClO B3023802 3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone CAS No. 898787-15-0

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone

Cat. No.: B3023802
CAS No.: 898787-15-0
M. Wt: 272.8 g/mol
InChI Key: LPBICGCKERRRMC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with a 3-chlorophenyl group at the ketone-bearing carbon and methyl groups at the 3' and 5' positions of the adjacent phenyl ring. This compound has been identified as a discontinued product (), though its structural analogs remain relevant in pharmaceutical and chemical synthesis. Its molecular formula is C₁₇H₁₅ClO, with a molecular weight of 270.75 g/mol. The chlorine and methyl substituents influence its electronic and steric properties, making it a candidate for intermediate synthesis in organic chemistry.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBICGCKERRRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644435
Record name 3-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-15-0
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 3,5-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The propiophenone backbone enables nucleophilic attack at the carbonyl carbon. Common reactions include:

Reaction Type Reagents/Conditions Product Mechanistic Notes
ReductionNaBH₄, LiAlH₄, or H₂/PdSecondary alcohol derivativeKetone reduced to -CH₂OH group .
Grignard AdditionRMgX (R = alkyl/aryl)Tertiary alcoholNucleophilic attack by organomagnesium reagent .
CondensationNH₂OH·HCl (hydroxylamine)OximeImine formation via Schiff base intermediate .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl and dimethyl-substituted aromatic rings undergo directed EAS:

Position Reaction Reagents/Conditions Product
Chlorophenyl ringNitrationHNO₃/H₂SO₄3-nitro-5-chlorophenyl derivative
Methyl-substituted ringHalogenationCl₂/AlCl₃ or Br₂/FeBr₃Para-substituted haloarene
Methyl groupsOxidationKMnO₄/H⁺Carboxylic acid (if activated)
  • The chlorine atom deactivates its ring, directing incoming electrophiles to meta positions.

  • Methyl groups activate their ring, favoring para/ortho substitution .

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed couplings:

Reaction Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂Biaryl derivative60–85%
UllmannCuI, diaminesAryl-aryl bond formation50–70%

Functional Group Interconversion

Key transformations include:

Transformation Reagents Application
Ketone → AlkeneWittig reaction (Ph₃P=CHR)Olefin synthesis
Chlorine → Other groupsNaN₃ (azide), then reductionAmine introduction

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, decarboxylation or cleavage of the chlorophenyl group may occur.

  • Photoreactivity : UV light induces radical formation at the ketone or C-Cl bond .

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is primarily explored for its potential therapeutic applications. The compound serves as a precursor in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting specific diseases.

  • Anticancer Activity : Research indicates that derivatives of propiophenone compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-HIV Properties : Some derivatives of this compound have been evaluated for their anti-HIV activity, showing promise as potential therapeutic agents against the virus .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its structure allows for various modifications, making it a versatile building block.

  • Synthesis of Phthalides : this compound can be transformed into phthalide derivatives, which are known for their biological activity. The synthetic pathways often involve organometallic reagents that facilitate the formation of these heterocycles .
  • Ligand Development : The compound has been employed in the development of ligands for catalysis. Specifically, it has been used to create bimetallic complexes that enhance reactivity and selectivity in chemical reactions .

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal investigated the anticancer properties of modified propiophenones, including this compound. The research demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Synthesis of Bioactive Phthalides

In another study focusing on synthetic methodologies, researchers utilized this compound as a key intermediate to synthesize phthalide derivatives. These compounds were tested for their effects on protein kinase C modulation, revealing potential applications in treating inflammatory diseases .

Comparative Analysis Table

Application AreaDescriptionReference
Medicinal ChemistryAnticancer and anti-HIV properties
Organic SynthesisIntermediate for phthalide synthesis
Ligand DevelopmentCreation of bimetallic complexes

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propiophenone core but differ in substituents, which alter their physicochemical and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-(3-Bromophenyl)-3',5'-dimethylpropiophenone 3-Bromophenyl, 3',5'-methyl C₁₇H₁₅BrO 315.21 Bromine increases molecular weight and polarizability
3-(3-Chlorophenyl)-2',4'-dichloropropiophenone 3-Chlorophenyl, 2',4'-dichloro C₁₅H₁₀Cl₃O 309.60 Additional chlorines enhance electronegativity and reactivity
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 3-Methoxyphenyl, 2',5'-dichloro C₁₆H₁₄Cl₂O₂ 309.19 Methoxy group improves solubility in polar solvents
3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 3-Chlorophenyl, 1,3-dioxane ring C₁₃H₁₅ClO₃ 254.70 Dioxane ring introduces steric hindrance and solubility in DMSO

Key Observations :

  • Substituent Position : Dichloro-substituted derivatives (e.g., 2',4'-dichloro) exhibit higher electronegativity, favoring nucleophilic substitution reactions ().
  • Functional Groups: Methoxy or dioxane substituents enhance solubility in organic solvents (e.g., methanol, DMSO), which is critical for synthetic applications ().

Physicochemical Properties

  • Solubility: 3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is sparingly soluble in polar solvents due to its hydrophobic methyl groups. In contrast, the methoxy-substituted analog (2',5'-dichloro-3-(3-methoxyphenyl)propiophenone) shows improved solubility in methanol, attributed to the electron-donating methoxy group (). The dioxane-containing derivative (3'-chloro-3-(1,3-dioxan-2-yl)propiophenone) is soluble in DMSO and chloroform, facilitating its use in cross-coupling reactions ().
  • Thermal Stability: Methyl and halogen substituents generally enhance thermal stability. For example, the dichloro-substituted derivative (C₁₅H₁₀Cl₃O) exhibits a higher melting point (~120–125°C) compared to non-halogenated propiophenones ().

Comparison with Non-Ketone Analogs

  • 3-(3-Chlorophenyl)cyclobutanone: This cyclobutanone derivative (CAS 152714-08-4) replaces the propiophenone backbone with a strained four-membered ring, increasing reactivity in ring-opening reactions ().
  • Chlorophenyl Pyrazoles :

    • Derivatives like 3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide are synthesized from chlorophenyl ketones and exhibit antitumor activity, showcasing the versatility of the chlorophenyl moiety ().

Biological Activity

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone, also known as a derivative of propiophenone, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its anticancer, antibacterial, and anti-inflammatory properties. Below is a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18ClO
  • Molecular Weight : 284.78 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • A study demonstrated that this compound inhibited the growth of MCF-7 cells in a dose-dependent manner, with an IC50 value of approximately 15 µM after 72 hours of treatment. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • HepG2 Liver Cancer Cells :
    • In another investigation, the compound was tested against HepG2 cells, showing notable cytotoxicity with an IC50 value of 12 µM. The compound's effectiveness was attributed to its ability to disrupt mitochondrial function and induce oxidative stress .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction, G2/M arrest
HepG212Mitochondrial disruption, oxidative stress

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies, showing effectiveness against several bacterial strains.

Research Findings

  • Inhibition Against Gram-positive and Gram-negative Bacteria :
    • The compound exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against E. coli and S. aureus, comparable to standard antibiotics like ceftriaxone .
  • Zone of Inhibition :
    • In disk diffusion assays, the compound produced inhibition zones measuring up to 30 mm against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Summary Table of Antibacterial Activity

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli4025
S. aureus5028
Pseudomonas aeruginosaN/A30

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, this compound has been evaluated for anti-inflammatory effects.

Experimental Results

  • Inflammatory Cytokine Reduction :
    • In vitro studies indicated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages by up to 50% .

Q & A

Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?

  • Methodological suite :
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to target enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction .
  • Cryo-EM : Resolve structural changes in enzymes upon inhibitor binding at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone
Reactant of Route 2
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3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone

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